

Robustaflavone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Robustaflavone

Cat. No.: B1679496

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ROBUSTAFLAVONE

CAS Number: 49620-13-5

Molecular Formula: C30H18O10

This technical guide provides an in-depth overview of **Robustaflavone**, a biflavonoid with noteworthy biological activities. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and visual representations of its mechanistic pathways.

Quantitative Bioactivity Data

Robustaflavone has demonstrated a range of biological effects, including anti-inflammatory, antiviral, and cytotoxic activities. The following table summarizes key quantitative data from various studies.



Biological Activity	Cell Line / Target	Measurement	Value
Cytotoxicity[1]	A549 (Human lung carcinoma)	IC50	21.38 μΜ
Cytotoxicity[1]	Calu-1 (Human lung carcinoma)	IC50	> 100 μM
Anti-Hepatitis B Virus (HBV) Activity[2]	2.2.15 cells (HepG2-derived)	EC50	0.25 μΜ
Anti-inflammatory Activity[3]	RAW 264.7 (Mouse macrophage)	NO Production Inhibition	Concentration- dependent (1-10 µM)

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data table are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the anti-inflammatory effects of **Robustaflavone**[3].

Objective: To assess the cytotoxic effect of **Robustaflavone** on RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cells
- 96-well plates
- Robustaflavone of varying concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.05 mg/mL)
- Dimethyl sulfoxide (DMSO)
- · Microplate reader

Procedure:



- Seed RAW 264.7 cells in 96-well plates at a density of 1 × 10^5 cells/well.
- Incubate the cells for 24 hours.
- Treat the cells with various concentrations of Robustaflavone and incubate for another 24 hours.
- Add MTT solution to each well and incubate at 37°C for 4 hours.
- Remove the supernatant and add 100 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol is based on the methodology used to evaluate the anti-inflammatory properties of **Robustaflavone**[3].

Objective: To measure the inhibitory effect of **Robustaflavone** on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.

Materials:

- RAW 264.7 macrophage cells
- Robustaflavone
- Lipopolysaccharide (LPS) (1 μg/mL)
- Griess reagent (equal volumes of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid and 0.1% (w/v) naphthylethylene diamine dihydrochloride)
- · Serum-free culture medium
- Microplate reader

Procedure:



- Incubate RAW 264.7 cells (1 × 10⁵ cells/well) with different concentrations of Robustaflavone for 1 hour.
- Stimulate the cells with LPS (1 μg/mL) for 24 hours.
- Collect the cell culture supernatant.
- Mix an equal volume of the supernatant with the Griess reagent.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 550 nm using a microplate reader. Use serum-free culture medium as a control for nitrite measurement.

Cytokine Level Measurement (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines as performed in the study by Jo et al. (2019)[3].

Objective: To quantify the levels of Interleukin-1 β (IL-1 β) and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated RAW 264.7 cells treated with **Robustaflavone**.

Materials:

- Supernatant from cultured RAW 264.7 cells (as prepared in the NO production assay)
- Commercially available ELISA kits for IL-1β and IL-6
- Microplate reader

Procedure:

- Harvest the supernatant from the cell cultures of LPS-stimulated RAW 264.7 cells treated with and without Robustaflavone.
- Perform the ELISA for IL-1 β and IL-6 according to the manufacturer's instructions provided with the commercial kits.

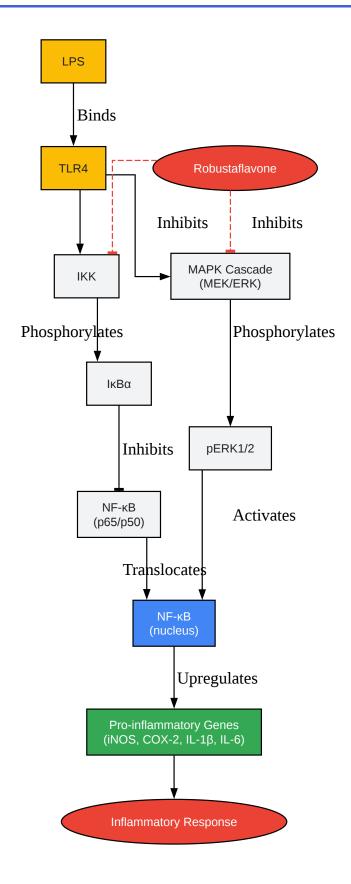


 Measure the absorbance at the specified wavelength using a microplate reader to determine the concentration of each cytokine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by **Robustaflavone** and a typical experimental workflow for its isolation.

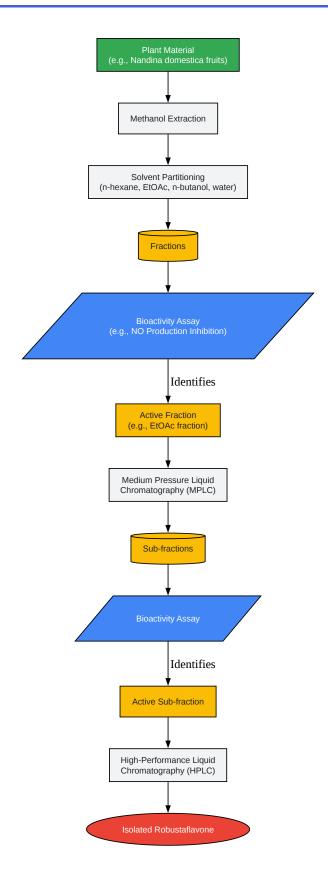




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Caption: Robustaflavone's anti-inflammatory mechanism.





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Caption: Bioactivity-guided isolation of Robustaflavone.



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